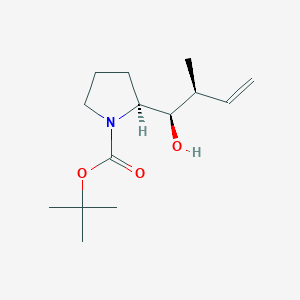
3-Chlorpropylphosphonsäure
Übersicht
Beschreibung
3-Chloropropylphosphonic acid is an organophosphorus compound characterized by the presence of a chloropropyl group attached to a phosphonic acid moiety. Its molecular formula is C3H8ClO3P, and it has a molecular weight of 158.52 g/mol .
Wissenschaftliche Forschungsanwendungen
3-Chloropropylphosphonic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing phosphonate-based drugs with potential therapeutic applications.
Material Science: It is used as a precursor for developing flame retardant materials and as a component in flame-resistant polymers.
Organic Chemistry: It acts as a reactant in various organic transformations involving the phosphonate functional group.
Separation Processes: Phosphonic acids, including 3-chloropropylphosphonic acid, are employed in separation science for their coordination properties and ability to form chelating resins.
Vorbereitungsmethoden
3-Chloropropylphosphonic acid can be synthesized through several methods. One common synthetic route involves the Michaelis-Arbuzov reaction, where 1-bromo-3-chloropropane reacts with triethylphosphite to form diethyl-3-chloropropylphosphonate. This intermediate is then hydrolyzed under acidic conditions to yield 3-chloropropylphosphonic acid . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
3-Chloropropylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of 3-chloropropylphosphonic acid are less documented, its structural analogs often undergo such reactions depending on the reagents and conditions used.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
3-Chloropropylphosphonic acid can be compared with other similar organophosphorus compounds, such as:
3-Bromopropylphosphonic Acid: Similar in structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
3-Hydroxypropylphosphonic Acid: Contains a hydroxyl group instead of a halogen, which may influence its solubility and reactivity.
3-Methylpropylphosphonic Acid: Features a methyl group, affecting its steric properties and chemical behavior.
Eigenschaften
IUPAC Name |
3-chloropropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAATVSKKHVVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448317 | |
| Record name | Phosphonic acid, (3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13317-09-4 | |
| Record name | Phosphonic acid, (3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?
A1: 3-chloropropylphosphonic acid, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of 3-chloropropylphosphonic acid. This leads to the substitution of the chlorine atom in the 3-chloropropylphosphonic acid by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.
Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?
A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)




![N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B179601.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)

